3-Deazauridine
Overview
Description
3-Deazauridine is a nucleoside analogue structurally similar to uridine. It is known for its ability to inhibit the biosynthesis of cytidine-5’-triphosphate by competitively inhibiting cytidine triphosphate synthetase
Mechanism of Action
Target of Action
3-Deazauridine, a structural analog of uridine, primarily targets Cytidine Triphosphate synthetase . This enzyme plays a crucial role in the biosynthesis of Cytidine-5’-Triphosphate .
Mode of Action
This compound interacts with its target by competitively inhibiting Cytidine Triphosphate synthetase . This inhibition disrupts the biosynthesis of Cytidine-5’-Triphosphate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of Cytidine-5’-Triphosphate . By inhibiting Cytidine Triphosphate synthetase, this compound reduces the production of Cytidine-5’-Triphosphate .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans . After rapid administration, the plasma clearance of this compound was found to be biphasic, with an average terminal half-life of 4.4 hours and an extrapolated volume of distribution of 0.57 liter/kg .
Result of Action
The inhibition of Cytidine-5’-Triphosphate biosynthesis by this compound leads to a reduction in cellular Cytidine-5’-Triphosphate and inhibition of RNA synthesis . This can have various molecular and cellular effects, including potential antitumor activity .
Biochemical Analysis
Biochemical Properties
3-Deazauridine plays a crucial role in biochemical reactions by inhibiting cytidine triphosphate synthetase, which is essential for the biosynthesis of cytidine-5’-triphosphate . This inhibition leads to a reduction in cellular cytidine triphosphate levels, affecting RNA synthesis. This compound interacts with several enzymes and proteins, including cytidine triphosphate synthetase and RNA polymerase . The nature of these interactions involves competitive inhibition, where this compound competes with natural substrates for enzyme binding sites .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits RNA synthesis by reducing cytidine triphosphate levels, leading to decreased cell proliferation and increased apoptosis . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the replication of RNA viruses by targeting viral RNA polymerase . These effects highlight the compound’s potential as an anticancer and antiviral agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It competitively inhibits cytidine triphosphate synthetase, reducing cytidine triphosphate levels and subsequently inhibiting RNA synthesis . This inhibition affects various cellular processes, including gene expression and enzyme activity. Additionally, this compound can be phosphorylated to its triphosphate form, which further enhances its inhibitory effects on RNA synthesis . These molecular interactions underscore the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound has demonstrated stability under certain conditions, but its degradation can occur, affecting its long-term efficacy . In vitro studies have shown that this compound has a rapid onset of action, with significant antineoplastic effects observable within hours of treatment . Long-term effects on cellular function include sustained inhibition of RNA synthesis and potential resistance development in some cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits moderate antitumor activity, while higher doses can lead to increased toxicity . For instance, in mice with L1210 leukemia cells, the optimal dose was found to be 250 mg/kg/day, with higher doses resulting in adverse effects . These findings highlight the importance of dosage optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily affecting pyrimidine nucleotide biosynthesis. The compound inhibits cytidine triphosphate synthetase, leading to reduced cytidine triphosphate levels and altered metabolic flux . Additionally, this compound can be incorporated into RNA in place of uridine, affecting RNA stability and function . These metabolic interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through nucleoside transporters . The compound’s transport is pH-dependent, with the undissociated form being the primary substrate for nucleoside transporters . Once inside the cell, this compound can be phosphorylated to its active triphosphate form, which accumulates in the cytoplasm and exerts its inhibitory effects on RNA synthesis . This distribution pattern is essential for its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it is phosphorylated to its active form . This localization is facilitated by nucleoside transporters and specific targeting signals that direct this compound to the cytoplasm . Additionally, the compound’s interaction with cytidine triphosphate synthetase and RNA polymerase occurs within the cytoplasm, further emphasizing its subcellular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-deazauridine typically involves the modification of uridine. One common method includes the deamination of uridine followed by a series of chemical reactions to replace the nitrogen atom at the 3-position with a carbon atom. This process often involves the use of reagents such as phosphorus oxychloride and ammonia .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 3-Deazauridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly at the 3-position, are common due to the presence of the deaza modification.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or nucleophiles like sodium azide (NaN3).
Major Products: The major products formed from these reactions include various deazauridine derivatives, which can have different biological activities and properties .
Scientific Research Applications
3-Deazauridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues.
Biology: Studied for its effects on nucleic acid metabolism and enzyme inhibition.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
5-Azacytidine: Another nucleoside analogue with anticancer properties.
Cytosine Arabinoside: Used in the treatment of certain leukemias.
Thymidine: A nucleoside involved in DNA synthesis.
Uniqueness: 3-Deazauridine is unique due to its specific inhibition of cytidine triphosphate synthetase and its ability to act synergistically with other anticancer agents. This makes it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKZNLSFMZJJA-PEBGCTIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945889 | |
Record name | 3-Deazauridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23205-42-7 | |
Record name | 3-Deazauridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23205-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deazauridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deazauridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-1-β-D-ribofuranosyl-2(1H)-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DEAZAURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263CU738ZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: 3DU is an antimetabolite that primarily exerts its action by inhibiting cytidine triphosphate synthetase (CTPS). [] 3DU is first phosphorylated intracellularly to its active metabolite, 3-deazauridine triphosphate (3DU-TP), which then competes with uridine triphosphate (UTP) for binding to CTPS. [, ] This inhibits the conversion of UTP to cytidine triphosphate (CTP), a crucial step in pyrimidine nucleotide biosynthesis. [, ]
A: Inhibition of CTPS by 3DU-TP leads to a reduction in intracellular CTP levels. [, , , , ] This depletion disrupts both DNA and RNA synthesis, as CTP is an essential building block for both nucleic acids. [, , ] Additionally, 3DU treatment can lead to:
- Synergistic effects with other antimetabolites: 3DU can enhance the incorporation and activity of other pyrimidine antimetabolites, such as 5-azacytidine and 1-β-D-arabinofuranosylcytosine (Ara-C), by reducing the competition for uptake and phosphorylation. [, , ]
A: The molecular formula of this compound is C9H13N3O6, and its molecular weight is 259.21 g/mol. [, , ]
A: Yes, spectroscopic data, including 1H NMR and UV, has been used to characterize this compound and its various synthetic derivatives. [, , ] The specific chemical shifts and absorbance patterns are dependent on the specific structure and substituents present.
A: this compound was first synthesized in the 1960s. [] Initial research focused on its potential as an antitumor agent due to its ability to inhibit nucleic acid synthesis. [, , ]
ANone: While the initial focus was on cancer treatment, research on 3DU has broadened to explore its potential in other areas, including:
- Antiviral activity: Studies have shown that 3DU exhibits in vitro and in vivo activity against various RNA viruses, including influenza virus, bluetongue virus, Colorado tick fever virus, Japanese B encephalitis virus, and Cymbidium mosaic virus. [, , , , ]
- Drug potentiation: A significant area of interest is the use of 3DU to enhance the efficacy of other antimetabolite drugs, particularly those targeting pyrimidine synthesis. [, , , ]
- Drug resistance: Research is ongoing to understand the mechanisms of resistance to 3DU and to develop strategies to overcome or circumvent this resistance. [, ]
ANone: Research on 3DU has fostered collaboration among various scientific disciplines, including:
- Biochemistry & Pharmacology: To elucidate the mechanism of action, metabolism, and drug interactions of 3DU. [, , , , ]
- Virology & Microbiology: To investigate the antiviral activity of 3DU against various RNA viruses. [, , , , ]
- Oncology & Hematology: To evaluate the efficacy of 3DU in treating various cancers, particularly leukemia. [, , , , ]
- Medicinal Chemistry & Drug Discovery: To design and synthesize novel derivatives of 3DU with improved potency, selectivity, and pharmacokinetic properties. [, , ]
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